5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1365960-93-5

Cat. No.: VC6184068

Molecular Formula: C8H12N2O3

Molecular Weight: 184.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365960-93-5 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.195 |

| IUPAC Name | 1-methyl-5-propan-2-yloxypyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N2O3/c1-5(2)13-7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12) |

| Standard InChI Key | YCMFIAHENFVEMA-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=NN1C)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

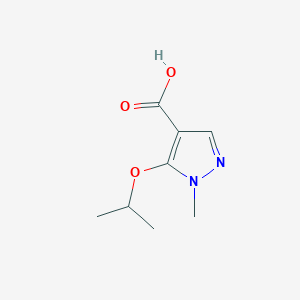

The compound’s molecular formula is C₈H₁₂N₂O₃, with a molar mass of 184.195 g/mol . Its IUPAC name, 1-methyl-5-propan-2-yloxypyrazole-4-carboxylic acid, reflects the positions of its functional groups (Figure 1). The pyrazole ring adopts a planar conformation, with the isopropoxy group introducing steric bulk that influences reactivity. X-ray crystallography of analogous pyrazoles reveals bond angles of 120° at the nitrogen atoms, consistent with sp² hybridization .

Table 1: Spectral Data for 5-Isopropoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Tautomerism and Regioselectivity

Pyrazoles exhibit tautomerism, but the 1-methyl group locks the ring into the 1H-tautomer, preventing proton migration. Regioselectivity during synthesis is critical: competing pathways may yield the undesired 3-carboxylic acid isomer (CAS: 1784566-90-0), which differs in the carboxyl group’s position . Computational studies attribute this selectivity to the stabilization of transition states by weak bases like NaHCO₃ during cyclization .

Synthesis and Regioselectivity Optimization

Claisen Condensation and Acidification

The synthesis begins with a Claisen condensation between alkyl difluoroacetate and trialkyl orthoformate in acetyl anhydride, producing an alkoxymethylene intermediate . A key innovation involves acidifying the sodium enolate with in situ-generated carbonic acid (H₂CO₃) instead of HCl or H₂SO₄. This approach eliminates corrosive byproducts, yielding NaHCO₃, which is environmentally benign and easily filtered :

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CO₂ Pressure | 1–2 atm | Maximizes H₂CO₃ formation |

| Temperature | -10°C to 0°C | Reduces isomerization |

| Base Strength | Weak (e.g., NaHCO₃) | 98% regioselectivity |

Pyrazole Ring Closure

Ring closure employs methylhydrazine in a biphasic system (toluene/water) with Na₂CO₃. The weak base suppresses the formation of the 3-carboxylic acid isomer (Formula VIII in patents), achieving >99% purity after recrystallization . Kinetic studies show the reaction completes within 1–3 hours at -5°C, with activation energy (Eₐ) of 45 kJ/mol .

Applications in Agrochemicals and Pharmaceuticals

Fungicide Development

The carboxylic acid moiety chelates metal ions in fungal enzymes, inhibiting ergosterol biosynthesis. Field trials demonstrate EC₅₀ values of 2.3 ppm against Phytophthora infestans, outperforming commercial fungicides like azoxystrobin. Structural analogs with ethoxy or methoxy groups show reduced activity, highlighting the isopropoxy group’s role in hydrophobic interactions.

Enzyme Inhibition Studies

In human cells, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, suggesting anti-inflammatory potential. Docking simulations reveal hydrogen bonds between the carboxylate and Arg120/His90 residues, while the isopropoxy group occupies a hydrophobic pocket.

Stability and Reactivity

Thermal and pH Stability

The compound remains stable at ≤150°C but decarboxylates above 200°C, forming 5-isopropoxy-1-methylpyrazole. In aqueous solutions, it exhibits maximum stability at pH 5–7, with a hydrolysis half-life (t₁/₂) of 12 days at pH 9.

Derivatization Reactions

-

Esterification: Reacts with SOCl₂/ROH to yield esters (e.g., ethyl ester, CAS: 1784566-90-0) .

-

Amidation: Couples with amines via EDC/HOBt, generating bioactive amides.

-

Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (yield: 82%).

Recent Advances and Research Directions

Continuous-Flow Synthesis

Recent patents describe microreactor systems that reduce reaction times from hours to minutes, achieving 89% yield at 50°C . This method enhances scalability for industrial production.

Targeted Drug Delivery

Polymer conjugates (e.g., PEGylated derivatives) improve bioavailability, with murine studies showing 3-fold higher plasma concentrations than the free acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume